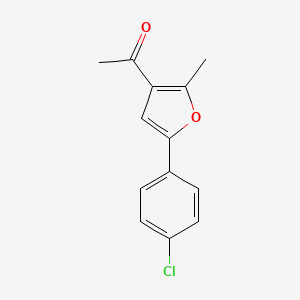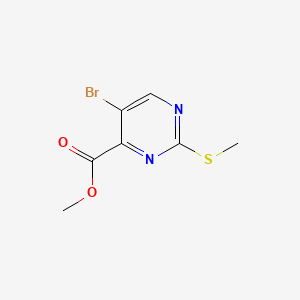
3-Acétyl-5-(4-chlorophényl)-2-méthylfurane
Vue d'ensemble
Description
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a chemical compound belonging to the furan family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring
Applications De Recherche Scientifique
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other chemical products.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biological changes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that 3-acetyl-5-(4-chlorophenyl)-2-methylfuran may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran typically involves the following steps:
Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.
Chlorination: The furan ring is chlorinated to introduce the chlorine atom at the 4-position of the phenyl ring.
Acetylation: The compound undergoes acetylation to introduce the acetyl group at the 3-position.
Methylation: Finally, methylation occurs at the 2-position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the furan ring to produce derivatives such as furanones.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Furanones, furan acids.
Reduction: 3-Hydroxy-5-(4-chlorophenyl)-2-methylfuran.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Comparaison Avec Des Composés Similaires
3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is similar to other furan derivatives, such as:
Furan-2-carboxaldehyde
5-(4-Chlorophenyl)-2-methylfuran
3-Acetyl-2-methylfuran
Uniqueness: What sets 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran apart is its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVLRAZYZGWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370633 | |
| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43020-12-8 | |
| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)






![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
